Cas no 2169606-42-0 (1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol)

1-(5-Amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol is a specialized thiazole derivative featuring both amino and methoxyethanol functional groups. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its heterocyclic structure, which may serve as a key intermediate in the synthesis of bioactive molecules. The presence of the amino group enhances reactivity for further derivatization, while the methoxyethanol moiety contributes to solubility and stability in various formulations. Its well-defined molecular structure allows for precise modifications, making it valuable in medicinal chemistry for developing targeted compounds. The product is typically characterized by high purity and consistent performance in synthetic applications.
1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol structure
2169606-42-0 structure
Product name:1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol
CAS No:2169606-42-0
MF:C8H14N2O2S
Molecular Weight:202.273960590363
CID:6197181
PubChem ID:165507219

1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol
    • EN300-1269606
    • 2169606-42-0
    • インチ: 1S/C8H14N2O2S/c1-3-5-7(9)13-8(10-5)6(11)4-12-2/h6,11H,3-4,9H2,1-2H3
    • InChIKey: DTKYQMXKOHYUKY-UHFFFAOYSA-N
    • SMILES: S1C(=C(CC)N=C1C(COC)O)N

計算された属性

  • 精确分子量: 202.07759887g/mol
  • 同位素质量: 202.07759887g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 159
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.6Ų
  • XLogP3: 0.5

1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1269606-50mg
1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol
2169606-42-0
50mg
$1452.0 2023-10-02
Enamine
EN300-1269606-250mg
1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol
2169606-42-0
250mg
$1591.0 2023-10-02
Enamine
EN300-1269606-5.0g
1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol
2169606-42-0
5g
$5014.0 2023-06-08
Enamine
EN300-1269606-0.1g
1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol
2169606-42-0
0.1g
$1521.0 2023-06-08
Enamine
EN300-1269606-1000mg
1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol
2169606-42-0
1000mg
$1729.0 2023-10-02
Enamine
EN300-1269606-500mg
1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol
2169606-42-0
500mg
$1660.0 2023-10-02
Enamine
EN300-1269606-0.25g
1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol
2169606-42-0
0.25g
$1591.0 2023-06-08
Enamine
EN300-1269606-10.0g
1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol
2169606-42-0
10g
$7435.0 2023-06-08
Enamine
EN300-1269606-2.5g
1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol
2169606-42-0
2.5g
$3389.0 2023-06-08
Enamine
EN300-1269606-5000mg
1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol
2169606-42-0
5000mg
$5014.0 2023-10-02

1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol 関連文献

1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-olに関する追加情報

1-(5-Amino-4-Ethyl-1,3-Thiazol-2-Yl)-2-Methoxyethan-1-Ol: A Comprehensive Overview

The compound 1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol (CAS No. 2169606-42-0) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their unique properties and biological activities. The thiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its versatility in synthetic chemistry and its role in numerous bioactive molecules.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 1-(5-amino-4-ethyl-1,3-thiazol-2-yl)-2-methoxyethan-1-ol, allowing researchers to explore its properties in greater depth. The molecule's structure comprises a thiazole ring substituted with an amino group at position 5, an ethyl group at position 4, and a methoxyethanol moiety at position 2. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a promising candidate for various applications.

One of the most notable aspects of 1-(5-amino-4-ethyl-1,3-thiazol-2-Yl)-2-methoxyethan-Ol is its potential in medicinal chemistry. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Recent studies have highlighted the ability of this compound to modulate key cellular pathways involved in inflammation and cancer progression. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are central to inflammatory processes.

In addition to its medicinal applications, 1-(5-aminothiazole derivative) has shown promise in agricultural chemistry. Specifically, it has been investigated as a potential lead compound for developing novel pesticides. Its ability to inhibit key enzymes involved in pest metabolism suggests that it could serve as an effective alternative to conventional pesticides, which often face resistance issues.

The synthesis of 1-(5-aminothiazole derivative) involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent breakthroughs in catalytic asymmetric synthesis have enabled the production of this compound with high enantiomeric purity, which is crucial for its application in chiral environments such as biological systems.

From a structural perspective, the molecule's methoxyethanol group plays a critical role in its solubility and bioavailability. This group enhances the compound's ability to dissolve in both polar and non-polar solvents, making it suitable for various formulation strategies. Furthermore, the amino group at position 5 provides opportunities for further functionalization, enabling the creation of derivative compounds with tailored properties.

Recent computational studies using molecular docking techniques have provided insights into the binding modes of 1-(5-aminothiazole derivative) with various biological targets. These studies suggest that the compound interacts favorably with protein pockets through hydrogen bonding and hydrophobic interactions, which are key determinants of bioactivity.

In terms of safety and toxicity profiles, preliminary studies indicate that 1-(5-aminothiazole derivative) exhibits low toxicity at therapeutic concentrations. However, further investigations are required to fully characterize its safety profile and determine its suitability for human use.

In conclusion, 1-(5-aminothiazole derivative) represents a versatile and promising compound with applications spanning medicinal chemistry, agricultural science, and materials science. Its unique structure and diverse functional groups make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing various fields of science and technology.

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